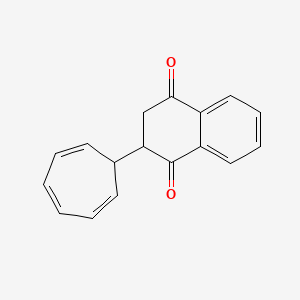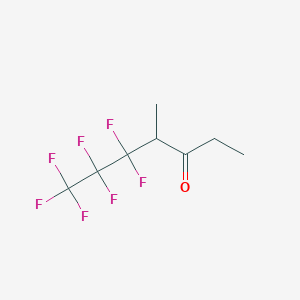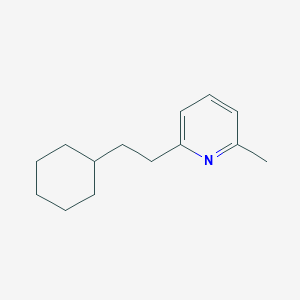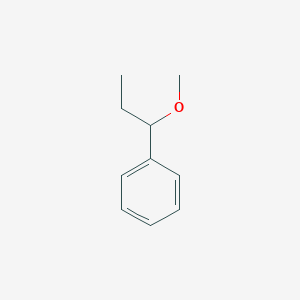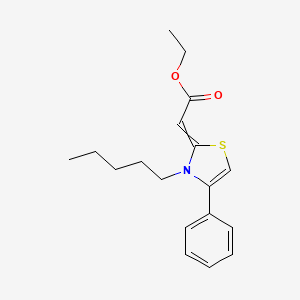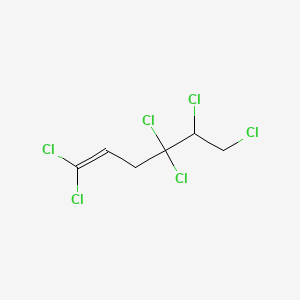![molecular formula C32H22O4 B14595360 2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] CAS No. 61078-05-5](/img/structure/B14595360.png)
2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a central ethyne (acetylene) linkage flanked by benzofuran rings substituted with methoxyphenyl groups. Its intricate structure allows for diverse chemical reactivity and potential utility in materials science, photochemistry, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] typically involves multi-step organic reactions. One common approach is the coupling of 3-(2-methoxyphenyl)-1-benzofuran derivatives with acetylene precursors under palladium-catalyzed conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) facilitate electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Ethyne-1,2-diyl)dianiline: Similar structure but with aniline groups instead of benzofuran rings.
2,2’-(Ethyne-1,2-diyl)bis(6,6-dimethylbicyclo[3.1.1]heptan-2-ol): Features a bicyclic structure with hydroxyl groups.
Uniqueness
2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] stands out due to its benzofuran rings and methoxyphenyl substitutions, which confer unique electronic and steric properties. These characteristics make it particularly suitable for applications in photochemistry and materials science .
Propiedades
Número CAS |
61078-05-5 |
|---|---|
Fórmula molecular |
C32H22O4 |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-2-[2-[3-(2-methoxyphenyl)-1-benzofuran-2-yl]ethynyl]-1-benzofuran |
InChI |
InChI=1S/C32H22O4/c1-33-25-15-7-3-11-21(25)31-23-13-5-9-17-27(23)35-29(31)19-20-30-32(22-12-4-8-16-26(22)34-2)24-14-6-10-18-28(24)36-30/h3-18H,1-2H3 |
Clave InChI |
RESHSTANEHRDET-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=C(OC3=CC=CC=C32)C#CC4=C(C5=CC=CC=C5O4)C6=CC=CC=C6OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene](/img/structure/B14595281.png)

![N-(2,4-Dimethylphenyl)-2-[(E)-(2,4-dimethylphenyl)diazenyl]-3-oxobutanamide](/img/structure/B14595305.png)


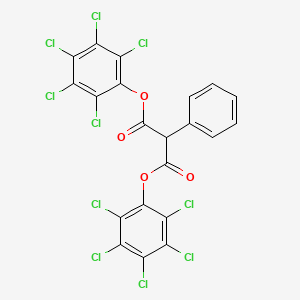
![2-[(Diethylamino)methyl]-4-fluorophenol](/img/structure/B14595336.png)
![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)
